Casticin: A Technical Guide on its Chemical Structure, Biological Activity, and Mechanisms of Action
Casticin: A Technical Guide on its Chemical Structure, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Casticin (B192668), a polymethoxyflavone, is a natural compound that has garnered significant interest within the scientific community for its diverse pharmacological properties.[1] Isolated from various plants, most notably from the fruits and leaves of Vitex species such as Vitex agnus-castus, Vitex trifolia, and Vitex rotundifolia, as well as Artemisia annua, casticin has demonstrated a range of biological activities, including potent anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure of casticin, its physicochemical properties, and detailed insights into its mechanisms of action, with a focus on its impact on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery and development.
Chemical Structure and Physicochemical Properties
Casticin, also known as Vitexicarpin, is chemically defined as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-4H-1-benzopyran-4-one. Its structure is characterized by a flavonoid backbone with four methoxy (B1213986) groups and two hydroxy groups, which contribute to its biological activity.
Chemical Structure:
Physicochemical and Spectroscopic Data
The structural elucidation and characterization of casticin have been established through various spectroscopic methods. The key physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₁₈O₈ | [3] |
| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxy-4H-1-benzopyran-4-one | [3] |
| Synonyms | Vitexicarpin, Quercetagetin 3,6,7,4'-tetramethyl ether | [3] |
| CAS Number | 479-91-4 | [3] |
| Molecular Weight | 374.34 g/mol | [3][4] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 186-187 °C | [2] |
| Solubility | Soluble in DMSO (10 mg/mL), DMF (20 mg/mL), and ethanol (B145695) (5 mg/mL). Sparingly soluble in aqueous buffers. | [5][6] |
| UV-Vis (λmax) | 210, 258, 350 nm | [6] |
| ¹H and ¹³C NMR | Data available and used for structural confirmation. | [7][8][9] |
| Mass Spectrometry | Used for molecular weight determination and fragmentation analysis. | [3][7] |
Biological Activities and Quantitative Data
Casticin exhibits a broad spectrum of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied. The following table summarizes key quantitative data from various in vitro studies.
| Biological Activity | Cell Line/Model | IC₅₀ / Effect | Reference |
| Anticancer | K562 (Leukemia) | 5.95 µM | |
| HL-60 (Leukemia) | 4.82 µM | ||
| Kasumi-1 (Leukemia) | 15.56 µM | ||
| KB (Oral Carcinoma) | 0.23 µM | [10] | |
| MCF-7 (Breast Cancer) | 8.5 µM | [11] | |
| SNU16 (Gastric Cancer) | 6.8 µM | [11] | |
| RPMI 8226 (Myeloma) | 6.0 µM | [11] | |
| DLD-1 (Colorectal Cancer) | 5 µM | [12] | |
| Anti-inflammatory | LPS-induced macrophages | Inhibition of TNF-α, IL-6, and IL-1β | [13][14] |
| Cigarette smoke-induced lung inflammation (murine model) | Significant reduction of inflammatory cells and cytokines in BALF at 1, 2, and 10 mg/kg | [15] | |
| fMLP-stimulated neutrophils | Significant suppression of chemotaxis | [2] | |
| Immunomodulatory | PHA-stimulated T-cells (PMBC) | Potent suppressive effect | [2] |
Mechanisms of Action: Signaling Pathways
Casticin exerts its biological effects by modulating multiple intracellular signaling pathways that are critical in the pathogenesis of cancer and inflammatory diseases.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Casticin has been shown to inhibit this pathway at multiple levels. It decreases the phosphorylation of both Akt and mTOR, leading to the downstream inhibition of proteins involved in cell survival and proliferation.[11][16] This inhibition of the PI3K/Akt/mTOR cascade is a key mechanism underlying casticin's ability to induce apoptosis and cell cycle arrest in cancer cells.[11]
TGF-β/Smad Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. In the context of liver fibrosis, TGF-β is a key mediator of hepatic stellate cell (HSC) activation. Casticin has been demonstrated to attenuate liver fibrosis by blocking the TGF-β/Smad signaling pathway.[17] It inhibits the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β signaling, thereby preventing their nuclear translocation and the subsequent transcription of pro-fibrotic genes.[17]
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Casticin has been identified as an inhibitor of STAT3 activation. It can suppress both constitutive and interleukin-6 (IL-6)-induced STAT3 phosphorylation at Tyrosine 705, which is a critical step for its dimerization, nuclear translocation, and DNA binding activity. By inhibiting STAT3, casticin downregulates the expression of various STAT3 target genes involved in oncogenesis.
Experimental Protocols
Isolation and Purification of Casticin from Vitex agnus-castus
The following is a generalized protocol for the isolation and purification of casticin, based on high-performance liquid chromatography (HPLC) methods described in the literature.
Protocol:
-
Extraction: Pulverized dried fruits of Vitex agnus-castus are extracted with methanol. This can be performed using methods such as turbo extraction for efficiency. The extraction is typically repeated to maximize the yield.
-
Filtration and Concentration: The methanolic extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure to obtain a crude extract.
-
Chromatographic Separation: The crude extract is subjected to chromatographic separation. A common method is reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of methanol and an aqueous solution of a weak acid, such as 0.5% phosphoric acid. The gradient is programmed to gradually increase the proportion of methanol to elute compounds with increasing hydrophobicity.
-
Detection: The eluate is monitored using a UV detector, typically at wavelengths around 254 nm or 350 nm, where flavonoids exhibit strong absorbance.
-
-
Fraction Collection and Analysis: Fractions corresponding to the peak of casticin are collected. The purity of the isolated casticin is then confirmed using analytical HPLC, and its identity is verified by spectroscopic methods such as NMR and mass spectrometry.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of casticin (typically in a serum-free or low-serum medium to avoid interference). Include appropriate controls (vehicle control, untreated cells).
-
Incubation: Incubate the cells with casticin for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Cell viability is calculated as a percentage of the vehicle-treated control, and the IC₅₀ value is determined from the dose-response curve.
Western Blot Analysis of Protein Phosphorylation
Western blotting is a technique used to detect specific proteins in a sample and can be adapted to specifically detect the phosphorylated (activated) forms of signaling proteins.
Protocol:
-
Cell Lysis: After treating cells with casticin for the desired time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal protein loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt, anti-phospho-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to normalize the levels of the phosphorylated protein to the total amount of the protein. A loading control (e.g., β-actin or GAPDH) should also be used to ensure equal protein loading across all lanes.
Conclusion
Casticin is a promising natural flavonoid with a well-defined chemical structure and significant potential for therapeutic applications, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate key signaling pathways such as PI3K/Akt/mTOR, TGF-β/Smad, and STAT3 provides a molecular basis for its observed biological activities. The detailed protocols provided in this guide for its isolation, purification, and biological evaluation are intended to facilitate further research into this compelling natural product. Continued investigation into the pharmacological properties and mechanisms of action of casticin is warranted to fully elucidate its therapeutic potential and to pave the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Casticin | C19H18O8 | CID 5315263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cyrusbio.com.tw [cyrusbio.com.tw]
- 7. tandfonline.com [tandfonline.com]
- 8. CASTICIN(479-91-4) 1H NMR [m.chemicalbook.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. benchchem.com [benchchem.com]
- 11. STAT3 Target Genes Relevant to Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. researchgate.net [researchgate.net]
- 15. Casticin, an active compound isolated from Vitex Fructus, ameliorates the cigarette smoke-induced acute lung inflammatory response in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Casticin attenuates liver fibrosis and hepatic stellate cell activation by blocking TGF-β/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
